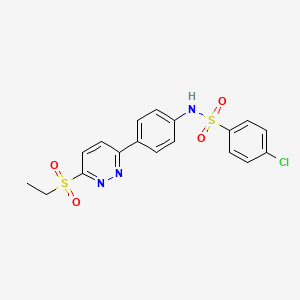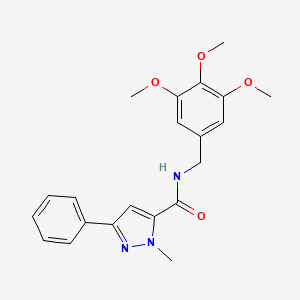
1-methyl-3-phenyl-N-(3,4,5-trimethoxybenzyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-3-phenyl-N-(3,4,5-trimethoxybenzyl)-1H-pyrazole-5-carboxamide, also known as MTPCA, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the pyrazole class of compounds, which have been found to have a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 1-methyl-3-phenyl-N-(3,4,5-trimethoxybenzyl)-1H-pyrazole-5-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes and signaling pathways involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
1-methyl-3-phenyl-N-(3,4,5-trimethoxybenzyl)-1H-pyrazole-5-carboxamide has been found to have a wide range of biochemical and physiological effects, including the inhibition of cancer cell growth, the inhibition of inflammation, and the modulation of signaling pathways involved in cell growth and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-methyl-3-phenyl-N-(3,4,5-trimethoxybenzyl)-1H-pyrazole-5-carboxamide in lab experiments is its high purity and high yield. This makes it easier to obtain consistent results and to perform reproducible experiments. However, one limitation of using 1-methyl-3-phenyl-N-(3,4,5-trimethoxybenzyl)-1H-pyrazole-5-carboxamide is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 1-methyl-3-phenyl-N-(3,4,5-trimethoxybenzyl)-1H-pyrazole-5-carboxamide. One area of research is to further elucidate its mechanism of action and to identify the specific enzymes and signaling pathways that it targets. Another area of research is to explore its potential applications in other areas of biology, such as neuroscience and immunology. Finally, future research could focus on the development of new analogs of 1-methyl-3-phenyl-N-(3,4,5-trimethoxybenzyl)-1H-pyrazole-5-carboxamide with improved potency and selectivity.
Méthodes De Synthèse
The synthesis of 1-methyl-3-phenyl-N-(3,4,5-trimethoxybenzyl)-1H-pyrazole-5-carboxamide involves several steps, including the reaction of 3,4,5-trimethoxybenzaldehyde with hydrazine hydrate to form 3,4,5-trimethoxybenzyl hydrazine. This intermediate is then reacted with 1-methyl-3-phenyl-1H-pyrazol-5-amine to form the final product, 1-methyl-3-phenyl-N-(3,4,5-trimethoxybenzyl)-1H-pyrazole-5-carboxamide. The synthesis of 1-methyl-3-phenyl-N-(3,4,5-trimethoxybenzyl)-1H-pyrazole-5-carboxamide has been optimized to yield high purity and high yield.
Applications De Recherche Scientifique
1-methyl-3-phenyl-N-(3,4,5-trimethoxybenzyl)-1H-pyrazole-5-carboxamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been found to inhibit the growth of cancer cells in vitro and in vivo. 1-methyl-3-phenyl-N-(3,4,5-trimethoxybenzyl)-1H-pyrazole-5-carboxamide has also been studied for its potential applications in inflammation and neurological disorders.
Propriétés
IUPAC Name |
2-methyl-5-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-24-17(12-16(23-24)15-8-6-5-7-9-15)21(25)22-13-14-10-18(26-2)20(28-4)19(11-14)27-3/h5-12H,13H2,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVYBUPOTZQYEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NCC3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


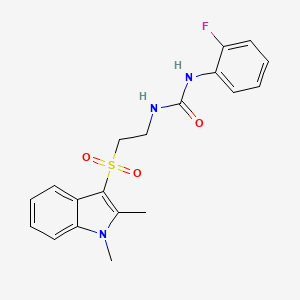
![8-[(2-hydroxyethyl)(methyl)amino]-1,3,9-trimethyl-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B2789627.png)
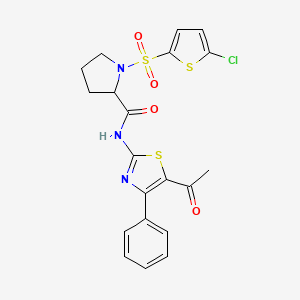

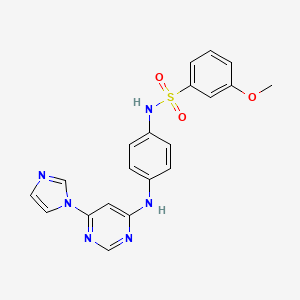

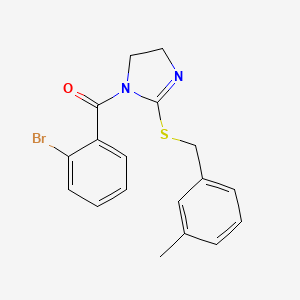
![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2789639.png)


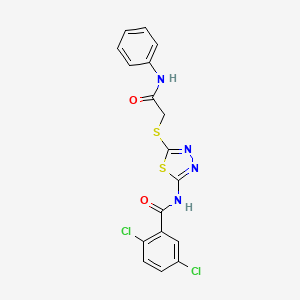
![6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B2789643.png)
